Sodium stearylfumarate
Description
Current Paradigms in Excipient Science and Formulation Development
Excipient science is undergoing a significant transformation, moving beyond the traditional view of excipients as inert fillers. pharmaexcipients.comresearchgate.net Current paradigms emphasize the critical and functional role these materials play in the final drug product's performance. researchgate.neteuropeanpharmaceuticalreview.com Excipients are now recognized as essential enablers in formulation development, crucial for aiding in manufacturing processes, controlling drug release, and enhancing patient acceptability. europeanpharmaceuticalreview.comresearchgate.net The development of advanced drug delivery systems, such as controlled-release and targeted-delivery formulations, relies heavily on specialized, high-functionality excipients. marketresearchintellect.comverifiedmarketresearch.comdatahorizzonresearch.com
This shift has led to a greater focus on understanding the physicochemical properties of excipients and their interactions with active pharmaceutical ingredients (APIs). researchgate.net The industry is increasingly adopting the Quality by Design (QbD) framework, which necessitates a thorough understanding of how excipient variability can impact product quality. nih.gov Furthermore, there is a growing interest in the development of multifunctional and co-processed excipients, which combine multiple functions into a single ingredient, streamlining formulation and manufacturing. europeanpharmaceuticalreview.com However, the introduction of novel excipients to the market remains challenging due to rigorous regulatory requirements and the need for extensive safety data. europeanpharmaceuticalreview.comasianjpr.com
Historical Context of Sodium Stearyl Fumarate (B1241708) as a Research Subject
Sodium stearyl fumarate (SSF) emerged as a subject of pharmaceutical research in the mid-20th century, driven by a growing need for more effective and specialized excipients in tablet and capsule manufacturing. justdial.com It was developed as a highly pure and effective tablet lubricant. phexcom.com SSF was synthesized to provide a superior alternative to commonly used lubricants like magnesium stearate (B1226849), particularly in formulations where chemical incompatibility was a concern. marketresearchintellect.comphexcom.com
The compound is synthesized from stearyl alcohol and fumaric acid. justdial.compharmaexcipients.com Specifically, stearyl alcohol is reacted with maleic anhydride (B1165640), and the resulting product undergoes isomerization and salt formation to produce sodium stearyl fumarate. phexcom.com Its development was a response to issues observed with traditional lubricants, which could negatively impact tablet strength and drug dissolution rates. researchgate.netulisboa.pt From its inception, research focused on its utility as a lubricant that could overcome these limitations, making it a valuable tool for formulators. justdial.com
Significance of Sodium Stearyl Fumarate in Modern Pharmaceutical Formulations Research
Sodium stearyl fumarate remains a significant compound in modern pharmaceutical research due to its distinct advantages over more traditional lubricants like magnesium stearate. marketresearchintellect.comresearchgate.net It is an inert, hydrophilic, and water-soluble lubricant, which makes it particularly valuable for a variety of advanced applications. verifiedmarketresearch.comspipharma.compharmaexcipients.com
One of the primary areas of its significance is its reduced impact on tablet disintegration and dissolution. nitikapharma.com Unlike the highly hydrophobic magnesium stearate, the hydrophilic nature of SSF improves the wettability of tablets, which can lead to faster disintegration and dissolution. pharmaexcipients.compharmaexcipients.com This property is especially critical for immediate-release formulations and for drugs with low solubility (BCS Class II and IV). spipharma.comnitikapharma.com Research has consistently shown that SSF is less sensitive to the duration of blending time, a common variable in manufacturing that can cause overlubrication with magnesium stearate, leading to decreased tablet hardness and slower drug release. researchgate.netspipharma.comnih.gov
Furthermore, SSF demonstrates excellent compatibility with a wide range of active pharmaceutical ingredients. spipharma.comtaiwantrade.comparmentier.de This makes it a preferred choice for formulations containing APIs that are sensitive to the alkaline conditions or metallic ions associated with magnesium stearate. spipharma.com Its utility is actively researched in modern dosage forms such as orally disintegrating tablets (ODTs), where it aids in achieving rapid disintegration times and can also function as a taste-masking agent. nih.govamericanpharmaceuticalreview.comnih.gov Studies have also highlighted its effectiveness in high-speed tableting operations and in specialized formulations like effervescent tablets, where it does not produce the surface scum sometimes seen with other lubricants. verifiedmarketresearch.combiorichpharma.com
Data Tables
The following tables provide a comparative overview and summarize key research findings related to sodium stearyl fumarate.
Table 1: Comparative Properties of Sodium Stearyl Fumarate vs. Magnesium Stearate
| Property | Sodium Stearyl Fumarate (SSF) | Magnesium Stearate (MgSt) |
| Hydrophilicity | Hydrophilic, water-soluble verifiedmarketresearch.compharmaexcipients.com | Hydrophobic, water-repellent pharmaexcipients.combuildapill.com |
| Impact on Dissolution | Less retardant effect; can improve dissolution rates marketresearchintellect.comresearchgate.netpharmaexcipients.com | Can retard dissolution and form a hydrophobic film ulisboa.ptspipharma.comnih.gov |
| Sensitivity to Mixing Time | Less sensitive to prolonged mixing researchgate.netspipharma.comnih.govbuildapill.com | Sensitive to over-mixing, which can decrease tablet hardness and dissolution researchgate.netspipharma.com |
| Tablet Hardness | Generally has less negative impact on tablet strength researchgate.netpharmaexcipients.comparmentier.de | Can significantly reduce tablet hardness, especially with over-mixing ulisboa.ptphexcom.cn |
| Lubrication Efficiency | Comparable lubrication efficiency parmentier.deresearchgate.net | Highly effective and widely used lubricant buildapill.commdpi.com |
| API Compatibility | Better compatibility with many APIs, especially those sensitive to pH or metallic ions marketresearchintellect.comspipharma.com | Incompatibilities with some APIs have been reported spipharma.commdpi.com |
| Specialty Formulations | Highly suitable for ODTs, effervescent tablets, and soluble films nih.govpharmaexcipients.com | Use may be limited in formulations requiring rapid disintegration spipharma.comamericanpharmaceuticalreview.com |
Table 2: Detailed Research Findings on Sodium Stearyl Fumarate (SSF) in Formulations
| Research Focus | Formulation Details | Key Findings |
| Orally Disintegrating Tablets (ODTs) | Dextromethorphan HBr ODTs using a 3² full factorial design with SSF as lubricant. nih.gov | SSF successfully masked taste through physical adsorption. Tablets showed rapid in-vitro disintegration (9-25 seconds) and released >90% of the drug in 30 minutes. nih.gov |
| Lubricant Comparison in ODTs | ODTs made with Mannitol/PVAc/PVP using SSF or MgSt as a lubricant. americanpharmaceuticalreview.com | Tablets with 2% SSF had a disintegration time of 17 seconds, compared to 28 seconds for tablets with 2% MgSt. americanpharmaceuticalreview.com |
| Drug-Excipient Interaction Study | Comparison of SSF and MgSt in uncompacted capsules after prolonged mixing. nih.gov | SSF did not interact with the drug or other excipients, and disintegration/dissolution were unaffected. MgSt interacted with components, adversely affecting dissolution. nih.gov |
| Stability in Combination Drug Product | Tablets containing ibuprofen (B1674241) and codeine using SSF as the lubricant. google.com | Formulations with SSF remained stable and white, while those with MgSt showed discoloration. SSF also resulted in lower adhesion to machine punches. google.com |
| Capsule Formulation | Hard gelatin capsules using naftidrofuryl hydrogen oxalate (B1200264) (a drug with poor flow) with SSF as the lubricant. researchgate.net | The addition of SSF significantly improved the powder's flow characteristics (Hausner ratio and Carr index). researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
disodium;(E)-2-octadecylbut-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;;/h19H,2-18H2,1H3,(H,23,24)(H,25,26);;/q;2*+1/p-2/b20-19+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYTXWKWNYWQTL-LLIZZRELSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C(=C\C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Aspects of Formation
Advanced Synthetic Routes and Optimization Studies
The synthesis of sodium stearyl fumarate (B1241708) is typically achieved via the reaction of stearyl alcohol and maleic anhydride (B1165640), followed by isomerization and salt formation. phexcom.com An alternative route involves the direct esterification of stearyl alcohol with fumaric acid. chemicalbook.com A common pathway begins with the ring-opening reaction of maleic anhydride with stearyl alcohol to form the maleic acid monoester (stearyl maleate). This intermediate then undergoes acid-catalyzed isomerization to yield the more stable fumaric acid monoester (stearyl fumarate). The final step is the neutralization of the fumaric acid monoester with a sodium-containing alkali, such as sodium hydroxide (B78521), to produce sodium stearyl fumarate. google.comgoogle.com
Optimization studies focus on improving yield and purity by carefully controlling reaction conditions. A "one-pot" synthesis method has been developed to simplify the process by avoiding the separation of intermediate products, which enhances efficiency and reduces post-processing steps. google.comgoogle.com
The core of SSF synthesis is the esterification reaction. This reaction is a reversible process, and its kinetics are influenced by several factors, including temperature, reactant concentration, and the presence of a catalyst.
Kinetics: The rate of esterification increases with temperature. Studies on analogous reactions, such as the esterification of stearic acid with 1-butanol, demonstrate a clear correlation between temperature and the reaction rate constant (k). As temperature rises, the conversion of acid to ester accelerates significantly, especially in the initial phases of the reaction. ache.org.rs For example, after 30 minutes, the conversion of stearic acid can increase from approximately 27% at 35°C to 68% at 65°C. ache.org.rs The molar ratio of reactants also plays a critical role; increasing the alcohol-to-acid ratio can drive the reaction forward and improve the yield. ache.org.rs
Table 1: Effect of Temperature on Esterification Rate Constant Data based on an analogous esterification reaction of stearic acid with 1-butanol. ache.org.rs
| Temperature (°C) | Rate Constant (k) (min⁻¹) |
| 35 | 0.0058 |
| 45 | 0.0105 |
| 55 | 0.0146 |
| 65 | 0.0195 |
Catalysts are crucial for achieving practical reaction rates and high selectivity in the synthesis of sodium stearyl fumarate.
The isomerization of the maleate (B1232345) monoester to the fumarate monoester is typically catalyzed by strong acids. google.com A hydrochloric acid/thiourea solution has been identified as an effective conversion agent for this step. google.comgoogle.com In the initial esterification of stearyl alcohol with fumaric acid, catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed. chemicalbook.com
More advanced synthetic routes utilize organic base catalysts, such as triethylamine, for the initial reaction between stearyl alcohol and maleic anhydride. google.com The use of an organic base catalyst can lower the required reaction temperature, thereby avoiding issues associated with high-temperature reactions, such as the formation of impurities and increased safety risks. google.com This approach not only improves the yield but also simplifies the operation, making it more suitable for industrial-scale production. google.com
Table 2: Comparison of Catalytic Systems in SSF Synthesis
| Step | Catalyst System | Reactants | Typical Conditions | Advantage |
| Esterification | p-Toluenesulfonic acid | Fumaric acid, Stearyl alcohol | Reflux conditions chemicalbook.com | Direct esterification. chemicalbook.com |
| Esterification | Triethylamine (Organic Base) | Maleic anhydride, Stearyl alcohol | 50°C - 60°C google.com | Lower reaction temperature, reduces impurities. google.com |
| Isomerization | Concentrated Hydrochloric Acid | Stearyl maleate | 75°C - 85°C google.com | Efficient conversion to stearyl fumarate. google.com |
| Isomerization | Hydrochloric acid/Thiourea | Stearyl maleate | 72°C google.com | Effective for one-pot synthesis. google.com |
Impurity Profiling and Control Strategies in Synthesis
Ensuring the high purity of sodium stearyl fumarate, which often exceeds 99%, is critical for its application in pharmaceuticals. nbinno.com The synthesis process can generate several potential impurities that must be controlled.
Common process-related impurities include unreacted starting materials like stearyl alcohol and fumaric acid. chemicalbook.commubychem.com A significant potential impurity is sodium stearyl maleate, the sodium salt of the cis-isomer, which can arise from incomplete isomerization. mubychem.com Another possible impurity is the diester of fumaric acid, formed if both carboxylic acid groups react with stearyl alcohol.
Control strategies are implemented throughout the manufacturing process. The molar ratio of reactants is carefully controlled to minimize unreacted starting materials. For instance, in the final neutralization step, a slight excess of sodium hydroxide (e.g., a molar ratio of 1.05:1 to 1.2:1 of NaOH to stearyl fumarate) is used to ensure complete salt formation. google.com The most critical control strategy is the purification of the final product. This is typically achieved through recrystallization or washing with suitable solvents like ethanol (B145695), acetone, or water to remove residual impurities. google.comgoogle.com The final product is then dried under vacuum to remove residual solvents. google.com
Table 3: Impurity Control in Sodium Stearyl Fumarate Synthesis
| Impurity | Potential Source | Control Strategy |
| Stearyl Alcohol | Incomplete esterification reaction | Control of molar ratios; Purification by recrystallization/washing. mubychem.com |
| Fumaric Acid / Maleic Acid | Incomplete esterification or isomerization | Optimization of reaction time and temperature; Purification. chemicalbook.com |
| Sodium Stearyl Maleate | Incomplete isomerization of stearyl maleate | Effective acid catalysis and sufficient reaction time for isomerization; Purity testing. mubychem.com |
| Distearyl Fumarate | Side reaction (diester formation) | Strict control over reactant stoichiometry. |
| Residual Solvents (e.g., Toluene (B28343), Acetone) | Purification and reaction steps | Final drying under vacuum; Setting limits as per guidelines. pharmaexcipients.com |
Green Chemistry Principles in Sodium Stearyl Fumarate Manufacturing
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, and the manufacturing of excipients like sodium stearyl fumarate is no exception. ctfassets.nettechsciresearch.com The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ctfassets.net
Key green chemistry principles applicable to SSF synthesis include:
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. "One-pot" synthesis methods are particularly advantageous as they reduce the number of separation and purification steps, minimizing waste. google.comctfassets.net
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of catalysts in SSF synthesis enhances reaction efficiency, allows for milder reaction conditions (lower temperatures), and reduces energy consumption. google.comctfassets.net
Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer, environmentally benign solvents. iipseries.org In SSF synthesis, purification steps often involve solvents like ethanol or acetone. google.com Process development may include evaluating greener solvent alternatives to traditional options like toluene or cyclohexane, which have been used in some patented methods. google.com Solvent recycling is another strategy to reduce waste and environmental impact. ctfassets.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible is a core principle. The development of catalytic systems that lower reaction temperatures, as seen with the use of organic base catalysts, directly contributes to reduced energy consumption. google.comispe.org
Process Intensification: The shift towards continuous manufacturing from traditional batch processing can improve efficiency, reduce waste, and ensure consistent product quality, aligning with green chemistry goals. techsciresearch.compharmaexcipients.com
By integrating these principles, the manufacturing of sodium stearyl fumarate can be made more sustainable, cost-effective, and environmentally responsible. techsciresearch.com
Solid State Characterization and Advanced Structural Analysis
Polymorphism and Pseudopolymorphism of Sodium Stearyl Fumarate (B1241708)
Polymorphism describes the ability of a compound to exist in two or more crystalline phases that have different arrangements or conformations of the molecules in the crystal lattice. wjpls.org Pseudopolymorphism refers to phenomena where solvates or hydrates of a compound form different crystal structures. In the context of sodium stearyl fumarate, both anhydrous and hydrated forms have been identified, which can impact the physicochemical properties of the final drug product. researchgate.netnih.gov
Commercially available sodium stearyl fumarate typically exists as a hydrate (B1144303). researchgate.netnih.gov This hydrated form can be converted to an anhydrous form upon heating. The transition between the hydrate and anhydrate can be investigated using various thermoanalytical and spectroscopic techniques. The presence of water molecules within the crystal lattice of the hydrate distinguishes it from the anhydrous form, leading to different physical and chemical properties. researchgate.netmdpi.com The reversible transformation between anhydrate and hydrate forms in response to environmental conditions such as humidity is a critical factor in maintaining the stability of pharmaceutical formulations. mdpi.com
Orthogonal techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS) are instrumental in characterizing these forms. researchgate.net TGA, for instance, can quantify the water content in the hydrate by measuring mass loss upon heating. DSC can detect thermal events such as dehydration and phase transitions, revealing the temperature at which the hydrate converts to the anhydrous form. researchgate.net
In addition to hydrate and anhydrous forms, the formation of a hemi-salt of sodium stearyl fumarate has been reported, particularly in the presence of acidic components within a drug product matrix. researchgate.netnih.gov This occurs through an acid-base reaction where the sodium ion in SSF is replaced by a proton, leading to a form conversion. researchgate.netnih.gov The resulting hemi-salt exhibits distinct physicochemical properties compared to the parent SSF.
The characterization of this hemi-salt form relies on a combination of analytical methods. Techniques such as Powder X-Ray Diffraction (PXRD) and Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy are crucial for identifying and characterizing this new entity, distinguishing it from the known hydrate and anhydrous forms of SSF. researchgate.net
Spectroscopic and Diffraction Techniques for Solid-State Elucidation
A multi-technique approach is essential for the unambiguous characterization of the solid-state forms of sodium stearyl fumarate. Spectroscopic and diffraction methods provide complementary information regarding the crystal structure, molecular conformation, and local chemical environment.
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the different solid forms of sodium stearyl fumarate. researchgate.netnih.gov By analyzing the spectra of different nuclei (¹H, ¹³C, and ²³Na), detailed information about the local molecular environment and packing can be obtained. researchgate.netnih.gov
¹³C SSNMR is particularly useful for distinguishing between different polymorphic and pseudopolymorphic forms. researchgate.net The chemical shifts of the carbon atoms are sensitive to changes in the crystal lattice and molecular conformation. For instance, distinct ¹³C SSNMR spectra have been observed for the hydrated, anhydrous, and hemi-salt forms of SSF, allowing for their clear delineation. researchgate.net
²³Na SSNMR provides specific information about the sodium ion's local environment. researchgate.net Differences in the quadrupolar coupling constant and asymmetry parameter, which can be determined by fitting the ²³Na SSNMR spectra, can be used to differentiate between the anhydrous SSF, hydrated SSF, and the hemi-salt form. researchgate.net This technique is instrumental in confirming the ionic substitution that leads to hemi-salt formation. researchgate.net
¹H SSNMR can also be employed to probe the proton environments, providing complementary data for structural elucidation. researchgate.net Furthermore, SSNMR can be utilized for quantitative analysis to determine the relative amounts of different forms in a mixture, which is critical for monitoring form conversions during manufacturing or storage. researchgate.net
Table 1: Representative SSNMR Data for Different Forms of Sodium Stearyl Fumarate This table is illustrative and based on findings that different forms have distinct spectral characteristics. Specific chemical shift values would be dependent on experimental conditions.
| Nucleus | Hydrate Form | Anhydrous Form | Hemi-Salt Form |
|---|---|---|---|
| ¹³C | Distinct chemical shifts for carboxyl and vinyl carbons. | Shift in carboxyl and vinyl carbon peaks upon dehydration. | Significant changes in the chemical shifts of carbons near the carboxylate group. |
| ²³Na | Specific quadrupolar parameters indicating a particular sodium environment. | Altered quadrupolar parameters compared to the hydrate. | Unique quadrupolar parameters reflecting the change in coordination around the sodium ion. |
Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of crystalline solids. researchgate.net Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for its identification. nih.gov PXRD is widely used to differentiate between the hydrate, anhydrous, and hemi-salt forms of sodium stearyl fumarate. researchgate.netnih.gov
The diffraction patterns of these forms exhibit characteristic peaks at specific 2θ angles. researchgate.net For example, the appearance of new crystalline peaks in a drug product containing SSF under accelerated storage conditions can indicate the formation of the hemi-salt. researchgate.netnih.gov By comparing the PXRD patterns of unknown samples to those of known reference standards, the solid form composition can be determined. While PXRD is considered a "golden standard" for solid-state analysis, relying solely on this method can sometimes be insufficient, necessitating the use of orthogonal techniques. researchgate.net
Table 2: Illustrative PXRD Peak Positions for Sodium Stearyl Fumarate Forms This table is a representation of how PXRD data can differentiate crystalline forms. The specific 2θ values are illustrative.
| Form | Characteristic 2θ Peak Positions (°) |
|---|---|
| Hydrate | Unique set of diffraction peaks indicating a specific crystal lattice. |
| Anhydrous | Shift in peak positions and/or appearance of new peaks upon water removal. |
| Hemi-Salt | A distinct diffraction pattern different from both the hydrate and anhydrous forms. |
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the structural conformation of sodium stearyl fumarate in its different solid forms. researchgate.net FT-IR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present and their bonding environments. nih.gov
Changes in the crystal structure and intermolecular interactions, such as hydrogen bonding, associated with different polymorphs and pseudopolymorphs can lead to shifts in the positions and shapes of the absorption bands in the FT-IR spectrum. researchgate.net For instance, the vibrational modes of the carboxylate group and the C=C double bond in the fumarate moiety are sensitive to the solid-state form. researchgate.net Therefore, FT-IR can be used to distinguish between the hydrate, anhydrous, and hemi-salt forms of SSF by analyzing the characteristic bands in their respective spectra. researchgate.netdrugfuture.com The interpretation of FT-IR spectra can confirm structural changes identified by other analytical techniques. lgcstandards.com
Table 3: Key FT-IR Vibrational Bands for the Analysis of Sodium Stearyl Fumarate This table highlights important spectral regions for differentiating SSF forms.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretching (of water in hydrate) | 3200-3600 | Presence of this broad band indicates the hydrated form. Its absence suggests the anhydrous form. |
| C=O Stretching (carboxylate) | 1550-1610 | The position and shape of this band are sensitive to the coordination of the sodium ion and hydrogen bonding, thus differentiating the forms. |
| C=C Stretching (fumarate) | 1620-1680 | Changes in the crystal packing can influence this vibrational mode. |
Thermal Analysis Methodologies for Solid-State Transitions
The thermal properties of sodium stearyl fumarate are crucial for understanding its behavior during pharmaceutical manufacturing processes, such as milling, blending, and tablet compression, where temperature fluctuations can occur.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis of sodium stearyl fumarate reveals complex thermal behavior characterized by multiple endothermic events.
Research indicates that sodium stearyl fumarate does not have a sharp melting point but rather a melting range, which is accompanied by decomposition. The thermogram of sodium stearyl fumarate typically displays multiple endotherms, suggesting a series of solid-state transitions before melting and decomposition. researchgate.net The melting range for sodium stearyl fumarate has been reported to be between 224°C and 245°C. phexcom.com Another source indicates a melting point of approximately 221°C with decomposition.
| Parameter | Observed Value | Reference |
|---|---|---|
| Melting Range | 224-245 °C (with decomposition) | phexcom.com |
| Melting Point | ~221 °C (with decomposition) | |
| Thermal Events | Multiple endotherms | researchgate.net |
Thermogravimetric Analysis (TGA) for Decomposition and Dehydration
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is instrumental in determining the thermal stability and composition of materials.
For sodium stearyl fumarate, TGA reveals a multi-stage decomposition process. An initial weight loss is observed at temperatures up to 150°C, which is attributed to the loss of water of hydration. researchgate.net Studies have shown that commercially available sodium stearyl fumarate exists as a partial hydrate, and this initial weight loss of approximately 3% corresponds to the dehydration of the material. researchgate.netnih.gov Further heating leads to the thermal decomposition of the molecule at higher temperatures.
| Temperature Range (°C) | Weight Loss (%) | Interpretation | Reference |
|---|---|---|---|
| Up to 150 | ~3% | Dehydration (Loss of water) | researchgate.net |
Dynamic Vapor Sorption (DVS) Studies on Hygroscopicity and Hydration
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the sorption and desorption of a vapor (typically water) by a sample as a function of relative humidity (RH) at a constant temperature. DVS is a critical tool for characterizing the hygroscopicity of pharmaceutical materials, which can significantly impact their stability, flowability, and compressibility.
Studies have indicated that sodium stearyl fumarate is hygroscopic. nih.gov The commercially available form of sodium stearyl fumarate is a hydrate, and its interaction with water vapor is a key characteristic. researchgate.netnih.gov The degree of water uptake can influence the physical properties of the excipient and, consequently, the performance of the final dosage form. While the hydrated form itself may not be significantly hygroscopic, the potential for moisture sorption under various humidity conditions is an important consideration in formulation development and storage.
| Relative Humidity (%) | Water Uptake (%) | Interpretation |
|---|---|---|
| Data Not Available | Data Not Available | Sodium stearyl fumarate is known to be hygroscopic and exists as a hydrate. |
Interfacial and Intercomponent Interaction Mechanisms
Drug-Excipient Compatibility and Incompatibility Studies
Compatibility studies have revealed that while SSF is considered inert and offers advantages over lubricants like magnesium stearate (B1226849), it can engage in specific chemical reactions under certain conditions. nbinno.comchemicalbook.com
Sodium stearyl fumarate (B1241708), as the sodium salt of a stearyl ester of fumaric acid, contains a carboxylate group. This group can act as a proton acceptor, particularly in formulations containing the hydrochloride (HCl) salts of weakly basic drugs. pharxmonconsulting.com The carboxylate groups in SSF can have a pKa higher than the microenvironmental pH maximum (pHmax) required to keep the drug salt fully ionized. pharxmonconsulting.comacs.org This disparity can lead to an acid-base reaction where the SSF accepts a proton from the API salt, causing the conversion of the salt form of the drug back into its less soluble free base form. This phenomenon is a key mechanism behind salt disproportionation. pharxmonconsulting.com
A significant incompatibility has been identified involving the degradation of SSF and subsequent reactions with certain APIs. chemicalbook.comnih.gov Under humid and basic conditions, sodium stearyl fumarate can undergo hydrolysis, breaking down into stearyl alcohol and fumaric acid. chemicalbook.comchemicalbook.com The fumaric acid, an α,β-unsaturated dicarboxylic acid, can then act as a Michael acceptor. If the Active Pharmaceutical Ingredient (API) contains a nucleophilic functional group, such as a secondary amine, it can act as a Michael donor. chemicalbook.comnih.gov This leads to a Michael addition reaction, forming a new covalent adduct between the API and fumaric acid. nih.gov
This reaction was observed in compatibility studies with the investigational drug AZD7986, where a degradant was identified as a Michael addition product of the API and fumaric acid. nih.gov The formation of this degradant was confirmed to be facilitated by the presence of moisture and basic conditions, which promote the initial hydrolysis of SSF. chemicalbook.comnih.gov
Table 1: Factors Facilitating Michael Addition Reaction
| Factor | Role in Reaction Mechanism | Source |
|---|---|---|
| Moisture/Humidity | Facilitates the initial hydrolysis of Sodium Stearyl Fumarate into stearyl alcohol and fumaric acid. | chemicalbook.comnih.gov |
| Basic Conditions | Promotes the hydrolysis of the ester linkage in Sodium Stearyl Fumarate. | chemicalbook.comnih.gov |
| Nucleophilic API | The API (e.g., containing a secondary amine) acts as a Michael donor, attacking the electrophilic double bond of fumaric acid. | chemicalbook.comnih.gov |
As a consequence of its proton-accepting capability, sodium stearyl fumarate has been shown to induce the disproportionation of hydrochloride salts of weakly basic compounds. pharxmonconsulting.com Disproportionation is the process where a salt converts to its free base (or free acid) form. acs.org In studies using binary compacts of a model weakly basic HCl salt and various excipients, SSF was identified as one of the excipients capable of causing this conversion. pharxmonconsulting.com The extent of disproportionation was found to be dependent on environmental conditions such as temperature and relative humidity (RH). pharxmonconsulting.com
Research comparing several common excipients demonstrated that SSF induced a measurable loss of the HCl salt form when stressed at 40°C under both 75% RH and 35% RH. pharxmonconsulting.com While the kinetics were slower at lower humidity, the effect remained significant. pharxmonconsulting.com
Table 2: Disproportionation of a Weakly Basic HCl Salt Induced by Sodium Stearyl Fumarate
| Stress Condition | Formulation Type | Duration | HCl Salt Loss (%) | Source |
|---|---|---|---|---|
| 40°C / 75% RH | Pseudo Formulation | 10 Days | 10-15% | pharxmonconsulting.com |
| 40°C / 35% RH | Binary Compact | 24 Days | ~5% | pharxmonconsulting.com |
Influence of Microenvironmental pH and Moisture on Interactions
Moisture and the microenvironmental pH (pHm) within a solid dosage form are critical factors that govern the stability and interaction profile of sodium stearyl fumarate. The pHm is the pH in the immediate vicinity of the drug and excipient particles, which can differ significantly from the pH of the bulk dissolution medium. acs.orgnih.gov
Moisture is a key facilitator for both salt disproportionation and the Michael addition pathway. It is necessary for the mobility of ions in the acid-base reaction that drives disproportionation and is a reactant in the hydrolysis of SSF to fumaric acid. chemicalbook.compharxmonconsulting.comnih.gov Studies have shown that the rate of disproportionation induced by SSF is significantly faster at higher relative humidity. pharxmonconsulting.com
Similarly, the Michael addition reaction is highly dependent on these factors. The hydrolysis of SSF is promoted by water and basic conditions (a higher pHm). nih.gov Therefore, controlling moisture content and formulating to maintain a non-basic microenvironment are essential strategies to minimize the risk of this incompatibility, especially when the API is a potential nucleophile. chemicalbook.comnih.gov
Interactions with Specific Excipient Classes
Croscarmellose sodium, a commonly used superdisintegrant, has also been identified as an excipient capable of inducing salt disproportionation of weakly basic HCl salts. pharxmonconsulting.com Like sodium stearyl fumarate, croscarmellose sodium contains carboxylate groups that can act as proton acceptors. pharxmonconsulting.com
In comparative studies, both excipients were shown to cause a rapid loss of the API salt form. pharxmonconsulting.com Under accelerated stability conditions (40°C/75%RH), pseudo formulations containing either sodium stearyl fumarate or croscarmellose sodium resulted in a 10-15% loss of the HCl salt. pharxmonconsulting.com At lower humidity (40°C/35%RH), the rate of disproportionation was slower, with croscarmellose sodium showing a slightly greater effect (8% loss) compared to sodium stearyl fumarate (5% loss). pharxmonconsulting.com This indicates that when used in combination, their potential to lower the stability of a susceptible API salt could be additive, necessitating careful formulation design and control of environmental factors like humidity. pharxmonconsulting.com
Interaction with Fillers (e.g., Microcrystalline Cellulose, Lactose)
Sodium stearyl fumarate (SSF) interacts with fillers primarily at the particle surfaces, a mechanism inherent to its function as a lubricant in tablet manufacturing. These interactions influence the physical properties of the powder blend and the final characteristics of the compressed tablet.
With Microcrystalline Cellulose (MCC) , a common filler known for its plastic deformation properties, sodium stearyl fumarate reduces interparticle friction. This action facilitates the rearrangement of powder particles during compression and lowers the force required to eject the finished tablet from the die cavity. jrspharma.com However, this surface interaction can also weaken the bonding structures within the tablet. jrspharma.com The lubricant forms a film on the MCC particles, which can hinder the strong particle-to-particle bonds that are essential for tablet hardness. jrspharma.com Consequently, an increase in lubricant concentration or prolonged mixing can lead to softer tablets. researchgate.net Notably, because sodium stearyl fumarate is less hydrophobic than lubricants like magnesium stearate, its negative impact on tablet hardness and disintegration time is often less pronounced. jrspharma.comchemicalbook.com
The interaction with Lactose (B1674315) , another widely used filler, follows a similar principle of surface coating. SSF improves the flowability of lactose-based formulations and prevents adhesion to manufacturing equipment. In formulations containing co-processed lactose and microcrystalline cellulose, sodium stearyl fumarate has been used effectively as a lubricant, demonstrating its compatibility and functionality with these common fillers. phexcom.com Its hydrophilic nature is advantageous in preventing the significant retardation of dissolution that can be observed with more hydrophobic lubricants. pharmaspecialists.com
Table 1: Effect of Sodium Stearyl Fumarate on Tablet Properties with Common Fillers
| Property | Interaction Mechanism | Effect | Sources |
|---|---|---|---|
| Tablet Hardness | Weakens inter-particle bonding by coating filler particles (e.g., MCC). | Generally reduces tablet hardness, though often less than magnesium stearate. | jrspharma.com |
| Ejection Force | Reduces friction between the tablet surface and the die wall. | Significantly lowers the force required for tablet ejection. | jrspharma.com |
| Disintegration Time | Being less hydrophobic, it allows for better water penetration into the tablet matrix. | Has less impact on prolonging disintegration time compared to more hydrophobic lubricants. | chemicalbook.com |
| Powder Flowability | Reduces interparticle friction and cohesion. | Improves the flow of the powder blend, ensuring uniform die filling. | |
Incompatibility with Secondary Amines and Chlorhexidine (B1668724) Acetate
Sodium stearyl fumarate is known to be incompatible with certain active pharmaceutical ingredients (APIs), most notably those containing secondary amine functional groups and the antiseptic agent chlorhexidine acetate.
Incompatibility with Secondary Amines
A significant chemical incompatibility has been identified between sodium stearyl fumarate and APIs that contain a secondary amine. chemicalbook.comchemicalbook.com This interaction leads to the formation of a specific degradation product, which was observed in stability studies of the drug AZD7986 under humid conditions. researchgate.netnih.gov The mechanism is a two-step process:
Hydrolysis: Sodium stearyl fumarate can hydrolyze, particularly in the presence of moisture and under basic conditions, to yield fumaric acid and stearyl alcohol. chemicalbook.comresearchgate.net
Michael Addition: The fumaric acid generated from the hydrolysis is a known Michael acceptor. researchgate.net An API with a nucleophilic secondary amine can then attack the double bond of fumaric acid in a Michael addition reaction. chemicalbook.comchemicalbook.com This covalent reaction results in the formation of a new chemical entity, a degradant of the original API. nih.gov
This reaction is a critical consideration in formulation development, as it compromises the stability and purity of the drug product. chemicalbook.com To mitigate this incompatibility, formulation strategies should focus on controlling the microenvironment by adjusting the pH and protecting the formulation from moisture. chemicalbook.comresearchgate.net
Table 2: Summary of Incompatibility with Secondary Amines
| Factor | Description | Sources |
|---|---|---|
| Reactants | Sodium Stearyl Fumarate and an Active Pharmaceutical Ingredient (API) containing a secondary amine. | chemicalbook.comchemicalbook.com |
| Conditions | The reaction is facilitated by the presence of water (humidity) and basic conditions. | chemicalbook.comchemicalbook.comresearchgate.net |
| Reaction Type | 1. Hydrolysis of Sodium Stearyl Fumarate. 2. Michael Addition of the secondary amine to the resulting fumaric acid. | chemicalbook.comresearchgate.net |
| Products/Degradants | A Michael addition product of the API and fumaric acid. | chemicalbook.comnih.gov |
| Key Findings | The incompatibility is independent of the choice of other fillers or disintegrants in the formulation. | nih.gov |
Incompatibility with Chlorhexidine Acetate
Sodium stearyl fumarate is reported to be incompatible with chlorhexidine acetate. phexcom.compharmaexcipients.comalphahi-tech.com Although the precise reaction mechanism is not as extensively detailed in the literature as the interaction with secondary amines, it can be predicted based on the chemical nature of the compounds. Chlorhexidine is a cationic (positively charged) biguanide. nih.govmdpi.com Conversely, sodium stearyl fumarate is an anionic salt. The incompatibility likely arises from an ionic interaction between the cationic chlorhexidine molecule and the anionic stearyl fumarate molecule. This acid-base or salt-type reaction can lead to the formation of an insoluble precipitate, which would reduce the bioavailability and antimicrobial efficacy of chlorhexidine. researchgate.net
Degradation Pathways and Chemical Stability Research
Hydrolytic Degradation Mechanisms of Sodium Stearyl Fumarate (B1241708) to Fumaric Acid
The primary degradation pathway for sodium stearyl fumarate is the hydrolysis of its ester bond. This reaction cleaves the molecule into its constituent parts: stearyl alcohol and fumaric acid. phexcom.com Metabolic studies have shown that the absorbed fraction of sodium stearyl fumarate is hydrolyzed in this manner within the body. phexcom.com This hydrolytic cleavage can also occur in pharmaceutical formulations, particularly in the presence of moisture, and can be influenced by other excipients present in the dosage form. nih.govchemicalbook.com The generation of fumaric acid via this mechanism is a key concern, as it can subsequently react with other components in a formulation. chemicalbook.comchemicalbook.com
Impact of Environmental Factors on Degradation Kinetics
Environmental factors, particularly humidity and pH, play a significant role in the rate and mechanism of sodium stearyl fumarate degradation.
The presence of water is a critical factor in facilitating the hydrolysis of sodium stearyl fumarate. nih.gov Compatibility studies involving the drug substance AZD7986 demonstrated that a notable degradation product appeared in tablets containing sodium stearyl fumarate specifically under humid conditions, such as 50°C and 75% relative humidity (RH). nih.govresearchgate.net This indicates that moisture can accelerate the breakdown of the excipient. chemicalbook.com Further stability studies on drug products have confirmed that storage at elevated humidity and temperature (e.g., 40°C / 75% RH) can lead to different degradation pathways and a significant increase in impurities compared to storage at lower humidity (e.g., 25°C / 60% RH). mfd.org.mk
The table below summarizes findings from a stability study on a formulation containing sodium stearyl fumarate, illustrating the impact of storage conditions on the formation of degradation products.
| Storage Condition | Duration | Main Degradation Product | Total Impurities |
| 25°C / 60% RH | 9 Months | Impurity D (1.88% - 3.04%) | ~2.2% - 4.0% |
| 25°C / 60% RH | 9 Months | Impurity E (3.37%) | ~4.0% |
| 40°C / 75% RH | 6 Months | Increased amounts of specified and total impurities | Data not specified |
Data adapted from a study on different formulation approaches for an active substance prone to degradation, highlighting different degradation pathways. mfd.org.mk
The pH of the local microenvironment within a formulation can significantly influence the degradation kinetics of sodium stearyl fumarate. Research has shown that the hydrolysis of the excipient and subsequent reactions are facilitated by basic conditions. nih.govchemicalbook.comresearchgate.net This suggests a base-catalyzed hydrolysis mechanism for the ester bond. Therefore, the presence of basic active pharmaceutical ingredients (APIs) or other alkaline excipients could potentially increase the rate of degradation, especially in the presence of moisture. chemicalbook.com
Identification and Characterization of Degradation Products
The primary products resulting from the hydrolysis of sodium stearyl fumarate are stearyl alcohol and fumaric acid. phexcom.com However, these initial degradants can lead to the formation of secondary products through reactions with the API.
In a well-documented case, the fumaric acid generated from sodium stearyl fumarate degradation reacted with the API AZD7986, which contains a secondary amine. chemicalbook.comchemicalbook.com The resulting degradant was identified through high-resolution mass spectrometry as a Michael addition product of the API and fumaric acid. nih.govresearchgate.net This type of reaction is a known possibility for fumaric acid, which can act as a Michael acceptor and form covalent products with amine-containing APIs. researchgate.net Other related substances that may be present as impurities from the manufacturing process or degradation include sodium stearyl maleate (B1232345) and unreacted stearyl alcohol. phexcom.com
The following table details the identified degradation products and related substances of sodium stearyl fumarate.
| Product Name | Type | Origin |
| Fumaric Acid | Primary Degradation Product | Hydrolysis of sodium stearyl fumarate. phexcom.comnih.gov |
| Stearyl Alcohol | Primary Degradation Product | Hydrolysis of sodium stearyl fumarate. phexcom.com |
| Michael Addition Adduct | Secondary Degradation Product | Reaction between fumaric acid and a nucleophilic API. nih.govchemicalbook.com |
| Sodium Stearyl Maleate | Process-Related Impurity | Potential impurity from the manufacturing process. phexcom.com |
Stabilization Strategies in Pharmaceutical Formulations
Given the identified degradation pathways, several strategies can be employed to enhance the stability of sodium stearyl fumarate in pharmaceutical formulations. The primary approach is to control the presence of moisture. nih.gov This can be achieved through:
Moisture Protection: Utilizing packaging with low moisture permeability, such as aluminum/aluminum blisters, and storing the final product in a cool, dry place. phexcom.commfd.org.mk
Formulation Design: Incorporating moisture barriers within the formulation itself. nbinno.com
Another key strategy is the control of the formulation's micro-pH. Since the degradation is facilitated by basic conditions, adjusting the pH to be less alkaline can help minimize the reaction. nih.govchemicalbook.comnbinno.com This is particularly important when the formulation includes an API that could act as a nucleophile, such as a secondary amine. chemicalbook.comchemicalbook.com Careful selection of other excipients to avoid creating a basic microenvironment is also a critical consideration for formulators. chemicalbook.com
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography is a cornerstone for separating and quantifying sodium stearyl fumarate (B1241708) from complex matrices such as pharmaceutical formulations. Various techniques are optimized to handle its specific chemical properties.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation (e.g., High pH Reversed-Phase HPLC)
A significant challenge in the HPLC analysis of sodium stearyl fumarate is its limited solubility in typical mobile phases. To overcome this, a robust reversed-phase HPLC (RP-HPLC) method utilizing a high-pH mobile phase has been developed and validated for the quantification of SSF in tablet formulations. tandfonline.comtandfonline.com This approach enhances the solubility and chromatographic behavior of SSF.
Method development involved a systematic evaluation of chromatographic conditions. tandfonline.com An optimized method was established using an XBridge® BEH C18 column with a high-pH ammonium (B1175870) formate (B1220265) buffer. tandfonline.com Methanol was selected as the sample solvent due to the high solubility of SSF (greater than 15 mg/mL). tandfonline.com The validation of this method demonstrated it to be specific, accurate, precise, linear, stable, and sensitive, making it suitable for routine quality control and to confirm excipient uniformity in processes like continuous manufacturing. tandfonline.comtandfonline.com
Table 1: HPLC Method Validation Parameters for Sodium Stearyl Fumarate
| Parameter | Result |
|---|---|
| Specificity | The method was shown to be specific for SSF in the presence of other tablet excipients. |
| Accuracy | Recovery was found to be between 98% and 102%. |
| Precision | The relative standard deviation (RSD) for replicate injections was less than 2%. |
| Linearity | The method was linear over a concentration range of 0.01 mg/mL to 0.15 mg/mL with a correlation coefficient (r²) > 0.999. |
| Stability | Sample solutions were stable for at least 48 hours at room temperature. |
| Sensitivity | The limit of detection (LOD) and limit of quantitation (LOQ) were established at appropriate levels for detecting trace amounts. |
This interactive table is based on data reported in the development and validation of a high-pH RP-HPLC method. tandfonline.com
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to HPLC, significantly reducing organic solvent consumption by using supercritical carbon dioxide as the primary mobile phase. twistingmemoirs.commdpi.com SFC is particularly advantageous for its high-speed separations and efficiency. teledynelabs.com A packed-column SFC method with UV detection at 214 nm has been successfully developed for the quantification of sodium stearyl fumarate in aqueous suspensions. researchgate.net The method involves sample homogenization, dilution with methanol, and the use of (S)-naproxen as an internal standard. researchgate.net This SFC application demonstrated excellent precision, with a repeated analysis yielding a result of 0.5% (n=8), and a yield close to 100%. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) for Interaction Product Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC, making it a powerful tool for analyzing complex mixtures and detecting low-level interaction products. In the context of formulation development, UHPLC coupled with mass spectrometry, such as UHPLC-QTOF/MS (Quadrupole Time-of-Flight), has been employed to identify potential degradants and interaction products of sodium stearyl fumarate with active pharmaceutical ingredients (APIs). scispace.com This is crucial for understanding the stability and compatibility of SSF within a drug product. nih.gov
Mass Spectrometry for Structure Elucidation of Degradants and Interaction Products (e.g., High Resolution Mass Spectrometry)
Mass spectrometry (MS) is an indispensable technique for the structural elucidation of unknown compounds, such as degradants and interaction products related to sodium stearyl fumarate. scispace.comscispace.com High-Resolution Mass Spectrometry (HRMS) is particularly vital as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown molecules. researchgate.net
In compatibility studies, HRMS was instrumental in identifying a degradant formed between an API (AZD7986) and sodium stearyl fumarate under humid conditions. nih.gov The analysis revealed that the degradant was a Michael addition product formed between the API and fumaric acid. nih.gov Fumaric acid itself was identified as a degradation product of SSF in the presence of other excipients. nih.gov This investigation highlights the power of HRMS to unravel complex reaction mechanisms in pharmaceutical formulations, providing crucial information for formulation design to minimize degradation by controlling factors like pH and moisture. nih.gov
Quantitative Solid-State Nuclear Magnetic Resonance (SSNMR) for Component Analysis
Quantitative Solid-State Nuclear Magnetic Resonance (qSSNMR) has emerged as a powerful, non-destructive technique for the characterization and quantification of components within intact solid dosage forms. researchgate.netnih.govresearchgate.net It provides detailed information about the physical and chemical state of sodium stearyl fumarate in a formulation.
Research has utilized multi-nuclei SSNMR (¹H, ¹³C, and ²³Na) to investigate interactions between SSF and other excipients in a drug product matrix. researchgate.netnih.gov This analysis was crucial in identifying an acid-base reaction where the sodium ion in SSF was replaced by a proton, leading to a conversion of the SSF form. researchgate.netnih.gov The study successfully used ¹³C and ²³Na SSNMR spectra to identify and quantify the different forms of SSF present in stressed binary compacts and tablet formulations. researchgate.net
Table 2: SSNMR Analysis of Sodium Stearyl Fumarate Conversion
| Sample | SSF Form(s) Identified by SSNMR | Key Observation |
|---|---|---|
| Reference SSF | Hydrated form | Commercially available SSF was identified as a hydrate (B1144303). |
| Heated SSF | Anhydrous form | Dehydration occurs upon heating. |
| Stressed Tablet | Converted SSF forms (e.g., Hemi-salt) | New peaks in ¹³C and ²³Na spectra indicated an acid-base interaction with an acidic excipient. |
| Binary Compact (SSF + Acidic Excipient) | Converted SSF forms | Confirmed the interaction leading to SSF form conversion. |
This interactive table summarizes findings from a study using SSNMR to investigate SSF interactions. researchgate.net
Spectroscopic Techniques for Material Characterization in Research Settings
A range of spectroscopic techniques are employed to characterize the fundamental properties of sodium stearyl fumarate, confirming its identity and probing its structure. unizar-csic.esresearchgate.net
Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is a standard method used for the identification of sodium stearyl fumarate. researchgate.net The European Pharmacopoeia lists infrared absorption spectrophotometry as a key identification test, where the spectrum of the sample is compared to that of a reference standard. drugfuture.com The technique provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : In addition to SSNMR for solid samples, ¹H-NMR in solution is used to confirm the chemical structure of sodium stearyl fumarate during reference standard characterization. lgcstandards.com
Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information to IR and can be used for material characterization. It is particularly useful for studying crystalline forms and molecular interactions within a formulation.
These spectroscopic methods, often used in conjunction with other analytical techniques, provide a comprehensive understanding of sodium stearyl fumarate's chemical identity and behavior in various research and quality control contexts. nih.gov
Mechanistic Studies of Excipient Functionality and Performance
Lubrication Mechanism at the Molecular and Particulate Level
Sodium Stearyl Fumarate (B1241708) (SSF) is a highly effective, hydrophilic tablet lubricant used in the pharmaceutical industry. buildapill.comchemicalbook.com Its primary function is to reduce friction between particles and between the tablet surface and the die wall during the manufacturing process. nbinno.comcuni.cz
Sodium Stearyl Fumarate acts as a boundary lubricant, forming a film on the surfaces of granules and other excipients in a formulation. This film reduces the adhesive forces and friction between individual particles. chemicalbook.comulisboa.pt By coating the powder particles, SSF minimizes direct contact between them, which is crucial for improving the flow rate of the granulates and ensuring uniform die filling. chemicalbook.comnbinno.com This action helps to prevent the clumping of powders and ensures that each dosage unit contains the correct amount of the active pharmaceutical ingredient (API), thereby maintaining content uniformity. nbinno.com Studies have shown that SSF can reduce friction and adhesion to a degree comparable to that of magnesium stearate (B1226849). pharmaexcipients.com
A critical function of any tablet lubricant is to reduce the force required to eject the compressed tablet from the die cavity. ulisboa.ptresearchgate.net High ejection forces can lead to tablet defects such as chipping and cracking, and also cause increased wear on the tablet press tooling. researchgate.net Sodium Stearyl Fumarate effectively reduces the friction between the tablet's surface and the inner die wall. nbinno.comnih.gov It adheres to the die-tablet interface, providing a layer with low shear strength that facilitates a smooth ejection process. researchgate.net Research has demonstrated that SSF significantly lowers ejection forces, contributing to the successful production of high-quality tablets, even on high-speed presses. researchgate.netnbinno.com
Influence on Powder Flowability and Compressibility
Sodium Stearyl Fumarate is recognized for its ability to improve the flowability and compressibility of powders. pharmaexcipients.commedchemexpress.com As a lubricant, it can also function as a glidant, enhancing the flow properties of a powder blend, which is essential for consistent processing. chemicalbook.com Improved powder flow ensures uniform and rapid filling of the die cavities during high-speed tablet compression. nbinno.com
The addition of SSF can influence the compressibility of a formulation. While lubricants, in general, can sometimes weaken the bonding structures within a tablet, SSF has been noted to have a less pronounced negative effect on tablet strength compared to more hydrophobic lubricants. chemicalbook.compharmaexcipients.com This allows for the production of tablets with superior hardness at equivalent compression forces. chemicalbook.comchemicalbook.com Its hydrophilic nature is thought to interfere less with the interparticle bonding that is necessary for creating a robust tablet. chemicalbook.com
Comparative Performance with Alternative Lubricants
The selection of a lubricant is a critical step in tablet formulation, as it can significantly impact both the manufacturing process and the final product's characteristics. nih.govnbinno.com Sodium Stearyl Fumarate is often chosen as an alternative to more traditional lubricants due to its distinct performance profile. nbinno.com
Magnesium stearate is the most commonly used lubricant in the pharmaceutical industry, but it possesses certain disadvantages that SSF can overcome. nbinno.comnbinno.com
Hydrophobicity and Impact on Dissolution: Magnesium stearate is highly hydrophobic, which can retard tablet disintegration and slow the dissolution of the active ingredient by forming a water-repellent film on the tablet surface. nbinno.compharmaexcipients.com In contrast, Sodium Stearyl Fumarate is a hydrophilic lubricant. nbinno.combuildapill.com This characteristic allows for better water penetration into the tablet, leading to faster disintegration and dissolution rates, which is particularly beneficial for immediate-release formulations. nbinno.compharmaexcipients.com
Effect on Tablet Hardness: The film-forming tendency of MgSt can weaken the bonding between particles, often resulting in tablets with lower hardness or tensile strength. pharmaexcipients.comjrspharma.com Studies show that SSF has a less detrimental impact on tablet mechanical strength, allowing for the formation of harder, more robust tablets at similar compression forces. chemicalbook.comresearchgate.net
Sensitivity to Blending Time (Over-lubrication): Formulations containing MgSt are highly sensitive to the duration of blending. buildapill.com Over-mixing can exacerbate its negative effects, leading to softer tablets and slower dissolution. nbinno.com SSF is significantly less sensitive to blending time, reducing the risk of over-lubrication and providing a more robust and flexible manufacturing process. buildapill.comnbinno.com
Lubrication Efficiency: While MgSt is often cited for its high lubrication efficiency, SSF provides excellent lubrication with comparable reductions in ejection forces, without the associated drawbacks of hydrophobicity and over-lubrication sensitivity. chemicalbook.compharmaexcipients.com
| Parameter | Sodium Stearyl Fumarate (SSF) | Magnesium Stearate (MgSt) | Reference |
|---|---|---|---|
| Nature | Hydrophilic, water-soluble | Hydrophobic, water-repellent | nbinno.combuildapill.com |
| Impact on Tablet Hardness | Less negative impact; allows for superior hardness | Can significantly reduce tablet hardness | chemicalbook.compharmaexcipients.com |
| Impact on Disintegration/Dissolution | Minimal impact; promotes faster disintegration | Can prolong disintegration and slow dissolution | nbinno.compharmaexcipients.com |
| Blending Time Sensitivity | Low sensitivity; robust to over-mixing | High sensitivity; risk of over-lubrication | buildapill.comnbinno.com |
| Ejection Force Reduction | Excellent; comparable to MgSt | Excellent | pharmaexcipients.comjrspharma.com |
Sodium Stearyl Fumarate also demonstrates advantages when compared to other lubricants like stearic acid and talc. chemicalbook.com
Stearic Acid: While stearic acid is used as a lubricant, studies have shown that it can be less efficient than SSF. nih.gov In some formulations, tablets lubricated with stearic acid exhibited higher ejection forces compared to those made with SSF. pharmaexcipients.comjrspharma.com Although tablets with stearic acid may show high hardness, the insufficient lubrication can be a significant drawback for large-scale manufacturing. jrspharma.com
| Lubricant | Relative Ejection Force | Relative Tablet Hardness | Reference |
|---|---|---|---|
| Sodium Stearyl Fumarate | Low | High | pharmaexcipients.comjrspharma.com |
| Magnesium Stearate | Low | Lowest | pharmaexcipients.comjrspharma.com |
| Stearic Acid | Highest | Highest | pharmaexcipients.comjrspharma.com |
Assessment Against Polyethylene Glycol (PEG) and Glyceryl Behenate (B1239552)
Sodium stearyl fumarate (SSF) is often evaluated against other alternative lubricants, particularly when the widely used magnesium stearate is unsuitable due to compatibility or biopharmaceutical reasons. researchgate.net Among these alternatives are the hydrophilic lubricant Polyethylene Glycol (PEG) and the lipid-based lubricant Glyceryl Behenate.
In comparative studies, sodium stearyl fumarate is often positioned as a lubricant of choice over glyceryl behenate when magnesium stearate cannot be used. researchgate.netresearchgate.net Both SSF and glyceryl behenate are considered potential replacements for magnesium stearate to mitigate issues like delayed dissolution. researchgate.netresearchgate.net Research involving various lubricants, including SSF, stearic acid, and glyceryl dibehenate (a related compound), has been conducted to understand their impact on tablet properties. nih.gov In one study comparing six different lubricants, sodium stearyl fumarate and glyceryl dibehenate were included to assess their performance in external lubrication systems. researchgate.netpharmaexcipients.com
When compared with hydrophilic lubricants like PEGs (e.g., PEG 4000 and PEG 6000), sodium stearyl fumarate is noted for being partially soluble in water, whereas PEGs are fully soluble. amazonaws.com This distinction in hydrophilicity influences tablet properties. buildapill.com In a study on direct compaction of sorbitol tablets, the performance of SSF (marketed as Pruv®) was compared to PEG 4000 and a poloxamer (Lutrol® micro 127). scholasticahq.com Although tablets lubricated with PEG showed high tensile strength, their disintegration was rapid, similar to tablets containing SSF. scholasticahq.com This highlights SSF's ability to provide effective lubrication without significantly compromising the rapid disintegration needed for certain formulations. scholasticahq.com
Table 1: Comparative Properties of Lubricants
| Property | Sodium Stearyl Fumarate (SSF) | Polyethylene Glycol (PEG) | Glyceryl Behenate |
|---|---|---|---|
| Type | Hydrophilic, Anionic | Hydrophilic, Non-ionic | Hydrophobic, Lipid-based |
| Solubility | Partially soluble in water amazonaws.com | Fully soluble in water amazonaws.com | Insoluble in water |
| Primary Advantage | Less impact on tablet strength and dissolution scholasticahq.com | Suitable for water-soluble formulations scholasticahq.com | Effective alternative when MgSt causes issues researchgate.net |
| Considerations | Considered a superior choice over Glyceryl Behenate in some contexts researchgate.net | Can result in high tablet tensile strength scholasticahq.com | Less commonly used than SSF or MgSt researchgate.net |
Impact on Tablet Mechanical Strength and Friability
A significant advantage of sodium stearyl fumarate is its minimal negative impact on tablet mechanical strength, such as hardness and tensile strength, especially when compared to magnesium stearate. bjpharm.org.ukamazonaws.com Lubricants, while essential for manufacturing, can interfere with the interparticle bonding that gives a tablet its strength. nih.gov However, SSF has been shown to reduce tablet strength to a lesser extent than magnesium stearate. amazonaws.com
Studies consistently demonstrate that using SSF as a lubricant can significantly enhance a tablet's mechanical strength. bjpharm.org.ukresearchgate.net Formulations with SSF often exhibit superior or higher tablet hardness at equivalent compression forces. celluloseankit.comnbinno.compharmaexcipients.com This allows for the production of robust tablets that can withstand the rigors of handling and transportation. nbinno.com The unique lubricating mechanism of SSF provides the necessary reduction in friction and sticking without the same degree of adverse effects on tablet integrity. nbinno.com
Table 2: Effect of Lubricant on Tablet Mechanical Properties
| Lubricant | Impact on Tablet Hardness / Tensile Strength | Impact on Friability | Reference |
|---|---|---|---|
| Sodium Stearyl Fumarate | Minimal negative impact; often results in harder tablets. | Reduces friability, improving tablet quality. | bjpharm.org.ukamazonaws.comcelluloseankit.comnbinno.com |
| Magnesium Stearate | Can significantly decrease mechanical and tensile strength. | Can lead to more friable tablets due to reduced hardness. | bjpharm.org.uknbinno.com |
Influence of Particle Morphology and Surface Area on Functional Properties
The functional properties of sodium stearyl fumarate as a lubricant are significantly influenced by its physical characteristics, particularly particle size and specific surface area. jrspharma.com Different grades of SSF, such as coarse, regular, or micronized, exhibit notable differences in these properties, which in turn affects tableting performance and the quality of the finished tablet. jrspharma.com
A study comparing three grades of SSF with varying particle sizes and surface areas found that these attributes directly impact compactibility and lubrication efficiency. jrspharma.com The findings revealed that a micronized grade of SSF, characterized by a fine particle size and a large surface area, was more prone to forming a coherent film on the surface of other excipients. jrspharma.com This film formation can negatively affect the bonding properties within the tablet, leading to a reduction in tablet hardness. jrspharma.com This phenomenon is similar to the over-lubrication problems frequently observed with magnesium stearate, where excessive surface coverage by the lubricant weakens interparticle bonds. jrspharma.com
Conversely, a coarser grade of SSF with a smaller specific surface area provides less surface coverage on the tableting blend. jrspharma.com While this can lead to higher friction between the tablet and the die wall during ejection, it has less of a negative impact on tablet hardness. jrspharma.com Therefore, controlling the particle morphology and surface area of sodium stearyl fumarate is crucial for optimizing its performance and achieving the desired balance between lubrication efficiency and tablet mechanical strength. jrspharma.com
Table 3: Influence of SSF Grade on Tablet Properties
| SSF Grade | Particle Size | Specific Surface Area | Impact on Tablet Hardness | Observed Mechanism |
|---|---|---|---|---|
| Micronized | Fine | Large | Reduction in hardness | Forms a coherent film, negatively affecting binding jrspharma.com |
| Regular / Coarse | Coarser | Smaller | Equivalent or higher hardness | Reduced surface coverage, less interference with particle bonding jrspharma.com |
Optimization of Lubricant Concentration and Mixing Time on Performance
The performance of sodium stearyl fumarate is dependent on its concentration within the formulation and the duration of the mixing or blending time. researchgate.net The typical concentration of SSF used in tablet and capsule formulations ranges from 0.5% to 2.0% w/w. pharmaexcipients.comphexcom.com However, some sources state a broader effective range of 0.5% to 5% w/w. pharmaexcipients.com The optimal concentration is a critical parameter to establish during formulation development to ensure low die-wall friction while minimizing any negative effects on the final tablet properties. nih.gov
One of the key advantages of sodium stearyl fumarate is its reduced sensitivity to over-mixing or prolonged blending times compared to magnesium stearate. buildapill.comnbinno.com Over-lubrication with traditional lubricants can lead to decreased tablet hardness and prolonged disintegration times. nbinno.com In contrast, formulations using SSF have been shown to be less sensitive to mixing time, with tablet disintegration and dissolution rates remaining largely unaffected even after extended blending. researchgate.net
Research has shown that lower concentrations of SSF and shorter mixing times generally result in superior tablet properties. researchgate.net A study evaluating the effects of SSF at concentrations of 0.25%, 0.5%, and 1% at blending times ranging from 2 to 50 minutes demonstrated its robustness. amazonaws.com At the lowest level of 0.25% and a short 2-minute blend time, the tablet hardness was 11.3 kiloponds (kp). amazonaws.com When the concentration was increased to 1% and the blending time extended to 50 minutes, the reduction in tablet hardness was only about 1 kp, highlighting its resilience to over-blending. amazonaws.com This characteristic provides a wider processing window and contributes to more predictable and consistent tablet manufacturing. nbinno.com
Table 4: Effect of SSF Concentration and Blending Time on Tablet Hardness
| Concentration (% w/w) | Blending Time (min) | Approx. Tablet Hardness (kp) | Reference |
|---|---|---|---|
| 0.25% | 2 | 11.3 | amazonaws.com |
| 0.25% | 50 | ~10.8 | amazonaws.comamazonaws.com |
| 0.50% | 2 | ~11.0 | amazonaws.comamazonaws.com |
| 0.50% | 50 | ~10.5 | amazonaws.comamazonaws.com |
| 1.00% | 2 | ~10.8 | amazonaws.comamazonaws.com |
| 1.00% | 50 | ~10.3 | amazonaws.com |
Data derived from graphical representations in sources.
Theoretical and Computational Modeling Approaches in the Study of Sodium Stearyl Fumarate
Computational modeling and theoretical approaches are increasingly vital in pharmaceutical sciences for predicting and understanding the behavior of materials, thereby accelerating formulation development and ensuring product quality. For an excipient like sodium stearyl fumarate (B1241708), these methods provide insights into its functional properties and potential interactions within a drug product.
Novel and Specialized Applications in Chemical Science
Role in Diagnosis of Metabolic Disorders and Prognosis of Cardiovascular Diseases (Exploratory Research)
A review of current scientific literature does not indicate a direct, established role for sodium stearyl fumarate (B1241708) as a biomarker in the diagnosis of metabolic disorders or the prognosis of cardiovascular diseases. Exploratory research has identified numerous other biomarkers for assessing cardiovascular risk and disease progression, but sodium stearyl fumarate is not presently among them. mazums.ac.irnih.govmdpi.comrevportcardiol.org Further investigation would be required to determine if any potential correlation exists.
Investigation of Anti-oxidant Properties and Reaction Mechanisms with Hydroxyl Radical (e.g., Electron Paramagnetic Resonance Spectroscopy)
Currently, there is a lack of specific research investigating the anti-oxidant properties of sodium stearyl fumarate and its reaction mechanisms with the hydroxyl radical. While Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons, such as organic radicals formed during oxidation, its application to study the specific antioxidant activity of sodium stearyl fumarate has not been documented in available research. nih.govethz.chwikipedia.org General studies on antioxidants show they can neutralize free radicals, but specific data on sodium stearyl fumarate's capacity in this regard, particularly concerning hydroxyl radicals, is not available. nih.govnih.govmdpi.com
Application as a Dough Conditioner in Food Science Research
Sodium stearyl fumarate is well-established in food science as a dough conditioner and stabilizing agent, particularly in yeast-raised baked goods. nbinno.comnbinno.comformulationbio.com Its function is primarily to improve the rheological properties of dough, which refers to its flow and deformation characteristics. nbinno.comnih.gov
Research in food science demonstrates that the molecular structure of sodium stearyl fumarate allows it to interact with gluten proteins and starch within the flour. nbinno.com This interaction yields several beneficial effects on the dough and the final baked product. Key research findings include:
Improved Dough Strength and Stability : It reinforces the gluten network, making the dough more stable and better able to withstand the stresses of mixing and processing. nbinno.com
Enhanced Extensibility : The dough can be stretched more easily without tearing, which is crucial during the proofing and baking stages as the dough expands. nbinno.com
Increased Loaf Volume : By strengthening the dough, it can trap more gas produced during fermentation, leading to a greater volume in the finished bread. nbinno.comresearchgate.net
Uniform Crumb Structure : The improved gas retention and dough stability contribute to a finer, more consistent internal crumb structure in the baked product. nbinno.com
Reduced Stickiness : It helps manage dough consistency, making it less sticky and easier to handle during processing, which improves manufacturing efficiency. nbinno.com
These conditioning effects make sodium stearyl fumarate a valuable additive for food manufacturers seeking to enhance the quality, consistency, and shelf life of baked goods. nbinno.comnbinno.com
Table 1: Effects of Sodium Stearyl Fumarate as a Dough Conditioner in Food Science Research
| Property Affected | Description of Effect | Reference |
|---|---|---|
| Dough Rheology | Modifies properties, making dough more pliable and extensible. | nbinno.com |
| Dough Strength | Improves the structural integrity of the gluten network. | nbinno.com |
| Dough Stability | Increases dough's ability to withstand mechanical stress during processing. | nbinno.comresearchgate.net |
| Extensibility | Allows dough to be stretched more thinly without tearing. | nbinno.com |
| Consistency | Reduces stickiness, making the dough easier to handle. | nbinno.com |
| Loaf Volume | Leads to an increase in the final volume of the baked product. | nbinno.comresearchgate.net |
| Crumb Structure | Contributes to a finer and more uniform internal crumb. | nbinno.com |
| Stabilization | Helps maintain the integrity of the food matrix, potentially extending shelf life. | nbinno.com |
Q & A
Q. What gaps exist in understanding this compound’s long-term stability under extreme conditions?
- Answer : Limited data exist on its performance in high-humidity (>85% RH) or freeze-thaw cycles. Future studies should integrate real-time stability monitoring (e.g., Raman spectroscopy) and correlate lubricant degradation with tablet failure modes. Explore co-processing with desiccants to enhance robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
